6-Vinyl-1,2,3,4-tetrahydronaphthalene
Overview
Description
6-Vinyl-1,2,3,4-tetrahydronaphthalene is an organic compound belonging to the class of hydrocarbons known as naphthalenes. It is characterized by a fused aromatic ring system with a vinyl group attached to the sixth carbon atom of the tetrahydronaphthalene structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Vinyl-1,2,3,4-tetrahydronaphthalene typically involves the following steps:
Hydrogenation of Naphthalene: Naphthalene is first hydrogenated to produce 1,2,3,4-tetrahydronaphthalene (tetralin) using a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.
Halogenation: The tetralin is then halogenated to introduce a halogen atom at the desired position.
Dehydrohalogenation: The halogenated compound undergoes dehydrohalogenation to form the vinyl group at the sixth position.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and cost-effectiveness. Continuous flow reactors and advanced catalysts are often employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 6-Vinyl-1,2,3,4-tetrahydronaphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products Formed:
Oxidation: Products include this compound-1-ol, this compound-1-one, and this compound-1-carboxylic acid.
Reduction: The major product is 6-ethyl-1,2,3,4-tetrahydronaphthalene.
Substitution: Products include various halogenated derivatives of the compound.
Scientific Research Applications
6-Vinyl-1,2,3,4-tetrahydronaphthalene finds applications in several scientific fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems and the development of bioactive molecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-Vinyl-1,2,3,4-tetrahydronaphthalene exerts its effects depends on the specific application. In organic synthesis, it typically undergoes electrophilic or nucleophilic reactions at the vinyl group. The molecular targets and pathways involved are specific to the reactions and the reagents used.
Comparison with Similar Compounds
1-Vinyl-1,2,3,4-tetrahydronaphthalene
2-Vinyl-1,2,3,4-tetrahydronaphthalene
3-Vinyl-1,2,3,4-tetrahydronaphthalene
4-Vinyl-1,2,3,4-tetrahydronaphthalene
Properties
IUPAC Name |
6-ethenyl-1,2,3,4-tetrahydronaphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h2,7-9H,1,3-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPFHTNNYAOCTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=C(CCCC2)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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